molecular formula C23H25NO7 B226242 ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate

ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate

Cat. No. B226242
M. Wt: 427.4 g/mol
InChI Key: YPTKVSJLEWNXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. It is commonly referred to as ETI and has gained significant attention in recent years due to its potential applications in scientific research. ETI is a complex compound that is synthesized using a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of ETI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ETI has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
ETI has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. ETI has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the development of various diseases, including cancer and neurodegenerative diseases. ETI has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

ETI has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. ETI has been shown to exhibit high potency against cancer cells and other disease targets, which can make it a useful tool for investigating disease mechanisms and developing new therapies. However, ETI also has limitations, including its complex synthesis process and potential toxicity in vivo.

Future Directions

There are several future directions for research on ETI, including investigating its potential applications in drug discovery and developing new synthetic routes for its synthesis. ETI has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to determine its safety and efficacy in vivo and to develop new synthetic routes for its synthesis that are more efficient and cost-effective.

Synthesis Methods

The synthesis of ETI involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final step of condensation. The starting materials for the synthesis of ETI are 1H-indole-3-carboxylic acid and 3,4,5-trimethoxybenzoic acid. The first step involves the esterification of 1H-indole-3-carboxylic acid with ethanol to form ethyl 1H-indole-3-carboxylate. The second step involves the preparation of the intermediate compound, 3,4,5-trimethoxybenzoyl chloride, by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride. The final step involves the condensation of ethyl 1H-indole-3-carboxylate with 3,4,5-trimethoxybenzoyl chloride to form ETI.

Scientific Research Applications

ETI has gained significant attention in scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. ETI has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. ETI has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(3,4,5-trimethoxybenzoyl)oxyindole-3-carboxylate

InChI

InChI=1S/C23H25NO7/c1-7-30-23(26)20-13(2)24(3)17-9-8-15(12-16(17)20)31-22(25)14-10-18(27-4)21(29-6)19(11-14)28-5/h8-12H,7H2,1-6H3

InChI Key

YPTKVSJLEWNXOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C

Origin of Product

United States

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